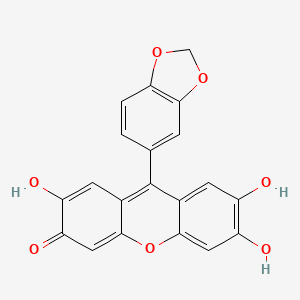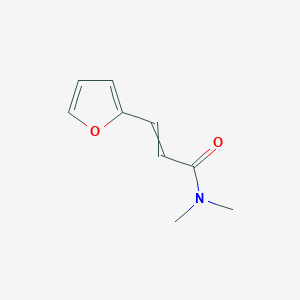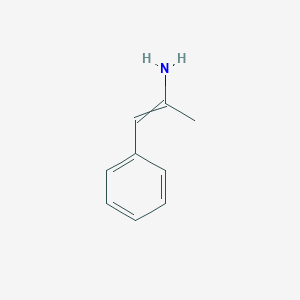![molecular formula C5H9NO6S2 B14333044 Glycine, N-[1-oxo-2-(sulfothio)propyl]- CAS No. 106694-29-5](/img/structure/B14333044.png)
Glycine, N-[1-oxo-2-(sulfothio)propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[1-oxo-2-(sulfothio)propyl]- is a chemical compound with the molecular formula C5H9NO6S2. It contains a total of 22 bonds, including 13 non-hydrogen bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 carboxylic acid group, 1 secondary amide group, 2 hydroxyl groups, and 1 sulfuric acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[1-oxo-2-(sulfothio)propyl]- typically involves the reaction of glycine with a suitable sulfonating agent under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize the reaction conditions and minimize impurities.
化学反応の分析
Types of Reactions: Glycine, N-[1-oxo-2-(sulfothio)propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxylic acid, amide, and sulfuric acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol-containing compounds.
科学的研究の応用
Glycine, N-[1-oxo-2-(sulfothio)propyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds: Similar compounds to Glycine, N-[1-oxo-2-(sulfothio)propyl]- include other glycine derivatives and sulfonated amino acids. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: Glycine, N-[1-oxo-2-(sulfothio)propyl]- is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
106694-29-5 |
|---|---|
分子式 |
C5H9NO6S2 |
分子量 |
243.3 g/mol |
IUPAC名 |
2-(2-sulfosulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO6S2/c1-3(13-14(10,11)12)5(9)6-2-4(7)8/h3H,2H2,1H3,(H,6,9)(H,7,8)(H,10,11,12) |
InChIキー |
HMAJPWMZGKMWSD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)O)SS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


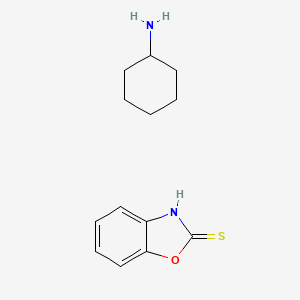
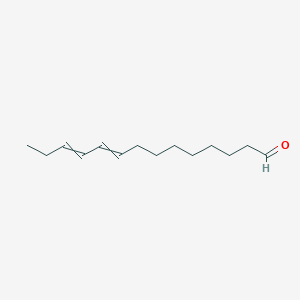
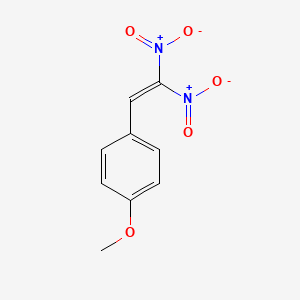
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
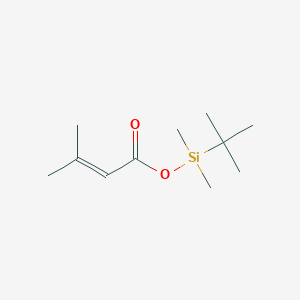
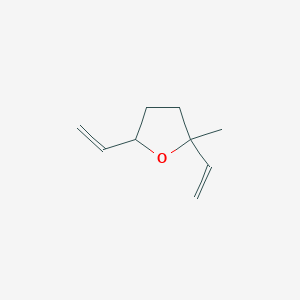

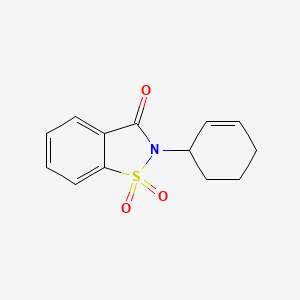
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)

![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
